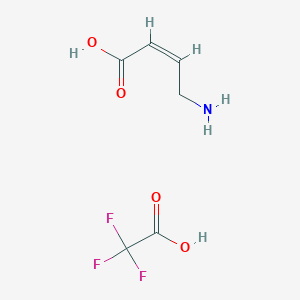

(Z)-4-Aminobut-2-enoic acid;2,2,2-trifluoroacetic acid

Description

Properties

IUPAC Name |

(Z)-4-aminobut-2-enoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.C2HF3O2/c5-3-1-2-4(6)7;3-2(4,5)1(6)7/h1-2H,3,5H2,(H,6,7);(H,6,7)/b2-1-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUISKLZGASSRF-ODZAUARKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C\C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

(Z)-4-Aminobut-2-enoic acid: can be synthesized through the reaction of 4-aminobutyric acid with an appropriate dehydrating agent to form the unsaturated amino acid.

2,2,2-Trifluoroacetic acid: is typically prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride.

Industrial Production Methods:

Electrofluorination Method: Acetyl chloride or acetic anhydride is subjected to electrofluorination, producing trifluoroacetyl fluoride, which is then hydrolyzed to form 2,2,2-trifluoroacetic acid.

Oxidation Method: An older method involves the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate.

Chemical Reactions Analysis

Types of Reactions:

Substitution: 2,2,2-Trifluoroacetic acid can participate in substitution reactions due to its strong acidic nature.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in trifluoroacetic acid is used to oxidize aromatic rings.

Reduction: Lithium aluminum hydride is used for the reduction of amides.

Substitution: Various nucleophiles can be used in substitution reactions with 2,2,2-trifluoroacetic acid.

Major Products:

Oxidation: Oxidized aromatic compounds.

Reduction: Reduced amides.

Substitution: Substituted trifluoroacetates.

Scientific Research Applications

Medicinal Chemistry

Mechanism-Based Inhibition of Enzymes

One of the primary applications of (Z)-4-aminobut-2-enoic acid is as a mechanism-based inactivator of gamma-aminobutyric acid aminotransferase (GABA-AT). Research indicates that this compound can inhibit GABA-AT in a time-dependent manner, which is crucial for understanding the enzyme's active site and developing therapeutic agents for neurological disorders. The synthesis of this compound involved a Reformatsky/reductive elimination coupling method, leading to the production of potent inhibitors that could be utilized in drug development targeting GABAergic signaling pathways .

Antimicrobial Activity

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of derivatives of (Z)-4-aminobut-2-enoic acid. These derivatives have shown promising results against various bacterial strains, indicating their potential use in developing new antimicrobial agents. The activity was assessed through standard microbiological assays, and results suggested that modifications to the chemical structure could enhance efficacy against resistant strains .

Anti-inflammatory Applications

Therapeutic Potential

The anti-inflammatory properties of (Z)-4-aminobut-2-enoic acid have been investigated in several studies. The compound has been shown to exhibit significant anti-inflammatory effects in vitro, suggesting its potential as a therapeutic agent for conditions characterized by inflammation. This application is particularly relevant in the context of chronic inflammatory diseases where conventional treatments may be inadequate .

Synthesis and Derivative Development

Synthesis Techniques

The synthesis of (Z)-4-aminobut-2-enoic acid and its derivatives has been explored extensively. Various synthetic pathways have been developed to optimize yield and purity. For instance, the synthesis often involves the use of trifluoroacetic acid to enhance stability and solubility in biological systems. Researchers have focused on modifying the amino and carboxylic functional groups to tailor the compound's biological activity .

Case Studies

Mechanism of Action

Molecular Targets and Pathways:

Acidic Properties: The strong acidity of 2,2,2-trifluoroacetic acid allows it to act as a catalyst in various chemical reactions, facilitating the formation of desired products.

Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group stabilizes reaction intermediates and enhances the reactivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluoroacetic Acid vs. Other Fluorinated Acids

Key Findings :

- TFA’s weaker oxidizing nature and volatility make it preferable to sulfuric acid in peptide deprotection .

- In chromatography, TFA reduces peptide ionization efficiency by 6–10× compared to formic acid, but improves retention time reproducibility .

- PFPA, while stronger, is less volatile and more corrosive, limiting its use in organic synthesis .

(Z)-4-Aminobut-2-enoic Acid vs. Other Amino Acid Derivatives

Key Findings :

- The (Z)-configuration in unsaturated amino acids can influence stereoselective interactions in biological systems, though direct evidence is lacking in the provided data.

- Fluorinated aryl groups (e.g., 2,4,5-trifluorophenyl) enhance lipid solubility and metabolic stability, as seen in agrochemical derivatives .

Physicochemical and Functional Comparisons

Solubility and Stability

- TFA: Miscible with polar solvents (water, ethanol) and hydrocarbons due to its -CF₃ group . Forms stable salts with amines, enhancing solubility of basic compounds .

- (Z)-4-Aminobut-2-enoic acid: Likely less soluble in organic solvents than TFA due to the polar amino and carboxylic acid groups.

Reactivity

- TFA’s strong acidity enables rapid cleavage of tert-butyl and trityl protecting groups in peptides, outperforming hydrochloric acid in selectivity .

Biological Activity

Overview

(Z)-4-Aminobut-2-enoic acid; 2,2,2-trifluoroacetic acid (CAS No. 2416245-95-7) is a compound that combines an unsaturated amino acid with a strong organic acid. This compound has garnered attention due to its significant biological activities, particularly as a partial agonist at GABA receptors, specifically the GABA A-ρ subtype. Its unique structural properties and biological activities make it a subject of interest in pharmacological research.

The compound can be synthesized through various methods, including the reaction of 4-aminobutyric acid with dehydrating agents. The trifluoroacetic acid component is typically produced via electrofluorination of acetyl chloride or acetic anhydride.

| Property | Value |

|---|---|

| IUPAC Name | (Z)-4-Aminobut-2-enoic acid; 2,2,2-trifluoroacetic acid |

| Molecular Formula | C4H7F3N2O2 |

| CAS Number | 2416245-95-7 |

Biological Activity

GABA Receptor Interaction

(Z)-4-Aminobut-2-enoic acid acts as a partial agonist at the GABA A-ρ receptor subtype. This interaction suggests potential therapeutic applications in treating neurological disorders such as anxiety and seizures. Research indicates that this compound can modulate neurotransmission and influence synaptic plasticity and neuronal excitability .

The mechanism by which (Z)-4-Aminobut-2-enoic acid exerts its effects involves:

- Binding Affinity : It binds selectively to the GABA A-ρ receptor, which plays a crucial role in inhibitory neurotransmission.

- Modulation of Neurotransmission : The compound's partial agonistic activity enhances GABAergic signaling, which can lead to anxiolytic effects and seizure control.

- Impact on Synaptic Plasticity : Studies have shown that it may influence long-term potentiation (LTP) and long-term depression (LTD), critical processes in learning and memory .

Case Studies

- Inhibition of GABA Aminotransferase : Research has demonstrated that (Z)-4-Aminobut-2-enoic acid inhibits gamma-aminobutyric acid aminotransferase (GABA-AT) in a time-dependent manner. This inhibition is significant for understanding its potential as a therapeutic agent in modulating GABA levels in the brain .

- Neuroprotective Effects : In animal models, administration of this compound has shown neuroprotective effects against excitotoxicity, suggesting its potential utility in neurodegenerative diseases.

Applications

The compound has several applications based on its biological activity:

- Pharmaceutical Development : It is being explored for its potential use in developing treatments for anxiety disorders and epilepsy.

- Neuroscience Research : Its role as a GABA receptor modulator makes it valuable for studying synaptic function and plasticity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-4-aminobut-2-enoic acid with high stereochemical purity?

- Methodological Answer : The synthesis of (Z)-configured α,β-unsaturated amino acids often involves Wittig or Horner-Wadsworth-Emmons reactions to install the double bond. Stereochemical control can be achieved using chiral auxiliaries or asymmetric catalysis. For example, coupling a protected 4-aminobutyric acid derivative with a Z-selective olefination reagent under mild conditions (e.g., low temperature, non-polar solvents) may minimize isomerization. Post-synthesis, confirm the Z configuration via NOESY NMR (nuclear Overhauser effect) or X-ray crystallography .

Q. How can 2,2,2-trifluoroacetic acid (TFA) be optimized as a solvent or catalyst in peptide synthesis to minimize side reactions?

- Methodological Answer : TFA’s strong acidity (pKa ~0.23) makes it effective for cleaving tert-butoxycarbonyl (Boc) protecting groups. However, its corrosiveness and potential to protonate sensitive intermediates require careful optimization:

- Use diluted TFA (1–5% v/v) in dichloromethane to reduce side reactions like aspartimide formation.

- Add scavengers (e.g., triisopropylsilane, water) to quench reactive intermediates during resin cleavage in solid-phase peptide synthesis.

- Monitor reaction progress via LC-MS to detect premature deprotection or racemization .

Q. What analytical techniques are most reliable for characterizing the stability of (Z)-4-aminobut-2-enoic acid under varying pH and temperature conditions?

- Methodological Answer :

- HPLC/UPLC with chiral columns : Assess isomerization (Z→E) under thermal stress (e.g., 40–80°C).

- Circular Dichroism (CD) : Monitor conformational changes in aqueous buffers (pH 2–10).

- Accelerated Stability Studies : Use Arrhenius modeling to predict degradation kinetics. For example, store samples at 25°C/60% RH and 40°C/75% RH, analyzing aliquots at intervals via NMR or mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, X-ray) for TFA-containing complexes or intermediates?

- Methodological Answer :

- Dynamic NMR Studies : For TFA adducts showing unexpected splitting, variable-temperature NMR (e.g., −40°C to 25°C) can reveal dynamic processes like hindered rotation or tautomerism.

- X-ray Crystallography : Resolve ambiguous NOE signals by growing single crystals of the compound (e.g., using slow vapor diffusion with hexane/ethyl acetate). Compare bond lengths and angles with DFT-calculated structures to validate assignments .

Q. What mechanistic insights explain TFA’s role in facilitating intramolecular cyclization reactions of α,β-unsaturated amino acids?

- Methodological Answer : TFA’s dual role as a strong acid and polar aprotic solvent can lower activation energy for cyclization:

- Acid Catalysis : Protonation of carbonyl groups enhances electrophilicity, promoting nucleophilic attack by the amine group.

- Solvent Effects : TFA’s high dielectric constant stabilizes transition states via polar interactions. Monitor reaction progress using in situ IR to detect intermediate enol tautomers .

Q. How do fluorinated solvents like TFA influence the kinetics and thermodynamics of (Z)-4-aminobut-2-enoic acid derivatization?

- Methodological Answer :

- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates in TFA vs. deuterated TFA (TFAA-d) to identify proton-transfer steps.

- Isothermal Titration Calorimetry (ITC) : Measure binding enthalpies during Schiff base formation with aldehydes in TFA. Correlate results with computational models (e.g., Gaussian09) to map energy landscapes .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in fluorinated amino acid analogs?

- Methodological Answer :

- Multivariate Analysis (PCA/PLS) : Identify outliers or confounding variables (e.g., solvent purity, residual TFA) in dose-response datasets.

- Bayesian Modeling : Quantify uncertainty in IC50 values derived from assays with high variance (e.g., cell-based studies). Use Markov Chain Monte Carlo (MCMC) sampling to refine confidence intervals .

Q. How can researchers design controlled experiments to isolate the effects of TFA in multi-step syntheses?

- Methodological Answer :

- Fractional Factorial Design : Vary TFA concentration (0–10%), temperature (0–50°C), and reaction time (1–24 hrs) to identify critical parameters.

- Quenching Studies : Add bases (e.g., NaHCO3) at intermediate stages to neutralize TFA and assess its specific role in side reactions (e.g., epimerization) .

Safety and Handling

Q. What protocols mitigate risks when handling TFA in large-scale reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.